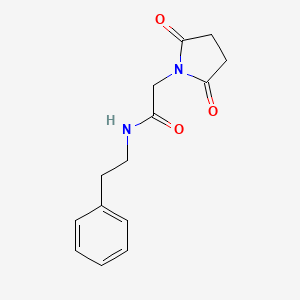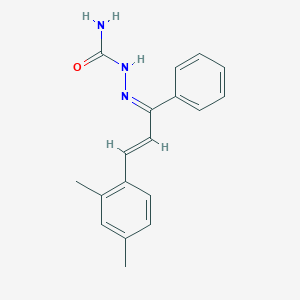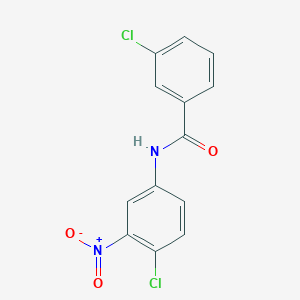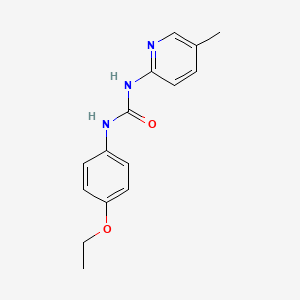
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as EPM-1, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. EPM-1 has been found to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is that it is a relatively simple and efficient compound to synthesize. Additionally, N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to possess various biological activities, making it a versatile compound for research purposes. However, one of the limitations of using N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of research is to further elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. This can help to identify new targets for drug development and improve our understanding of the biological effects of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. Another area of research is to investigate the potential applications of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research can focus on optimizing the synthesis method of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea to improve its efficiency and yield.
Synthesemethoden
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized using a simple and efficient method. The starting materials required for the synthesis are 4-ethoxyaniline and 5-methyl-2-pyridinecarboxylic acid. The reaction is carried out by heating the two starting materials with the reagents, thionyl chloride and triethylamine, in a solvent such as dichloromethane. The resulting product is then treated with urea and potassium carbonate to obtain N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-7-5-12(6-8-13)17-15(19)18-14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLVIOAPSPFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)
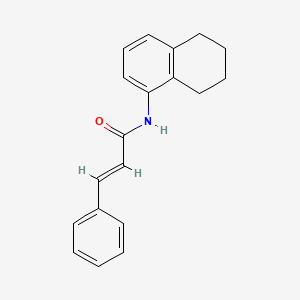
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)

